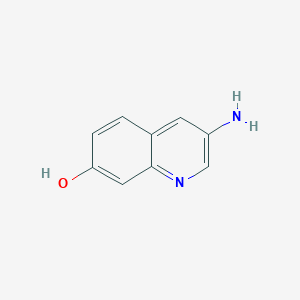

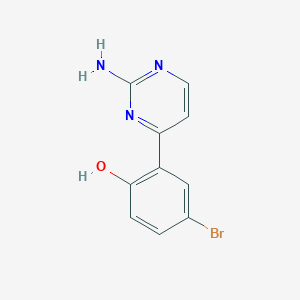

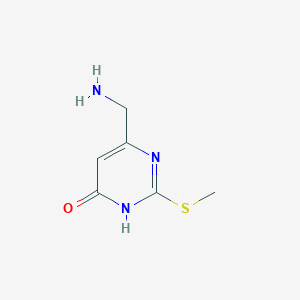

![molecular formula C12H10N4OS B1384546 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1204298-46-3](/img/structure/B1384546.png)

1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Descripción general

Descripción

Synthesis Analysis

A series of novel 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized . Chiral groups were introduced on the structure of 8IIId, and two chiral configurations were respectively synthesized, which are 8Vc and 8Vd .Chemical Reactions Analysis

The compound has been evaluated for its antifungal activities . Physiological and biochemical studies showed that the primary action mechanism of compound 8Vc on Valsa mali may involve changing mycelial morphology and increasing cell membrane permeability .Aplicaciones Científicas De Investigación

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s properties may make it useful for binding to specific proteins or interfering with protein-protein interactions, which can be valuable in identifying protein functions or signaling pathways.

Enzyme Inhibition

The structure of 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one suggests it could act as an enzyme inhibitor . Enzymes are biological catalysts, and their inhibition can be crucial for studying metabolic pathways or developing therapeutic agents. The compound could be designed to target specific enzymes implicated in diseases.

Anticancer Activity

Some derivatives of pyrazolopyrimidinone have shown significant anticancer activity . They can inhibit the growth of cancer cells by interfering with cell signaling or DNA replication. This compound could be part of a new class of anticancer drugs, subject to further research and development.

Chemical Synthesis

In organic synthesis , this compound could serve as a building block for creating more complex molecules . Its reactive mercapto group (-SH) can be utilized to form new bonds with other organic fragments, potentially leading to the synthesis of novel compounds with unique properties.

Drug Discovery

The compound’s structure is conducive to drug discovery efforts . It can be used as a scaffold on which pharmacophores can be added or modified to create new drugs with desired biological activities, such as increased potency or selectivity for a biological target.

Material Science

In material science , the compound could be explored for its potential in creating new materials . Its solid-state properties and predicted melting and boiling points suggest it could contribute to the development of materials with specific thermal or optical characteristics.

Mecanismo De Acción

Target of Action

The primary target of the compound 1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is often overexpressed in cancer cells, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the progression of the cell cycle from the G1 phase to the S phase, thereby halting cell proliferation

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell proliferation. This can lead to cell death or senescence, particularly in cancer cells that rely on rapid cell division for growth .

Pharmacokinetics

The compound’s molecular weight of 258 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed

Result of Action

The compound has shown significant inhibitory activity against CDK2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively . This suggests that the compound is effective at inhibiting CDK2 at low concentrations. The inhibition of CDK2 leads to a halt in cell proliferation, which can result in cell death or senescence .

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c17-11-9-6-13-16(10(9)14-12(18)15-11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUNRRTZKNVOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

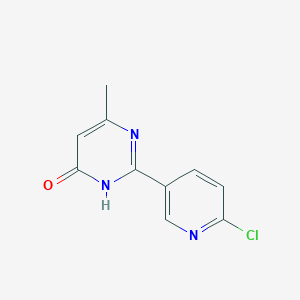

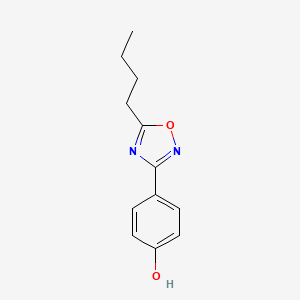

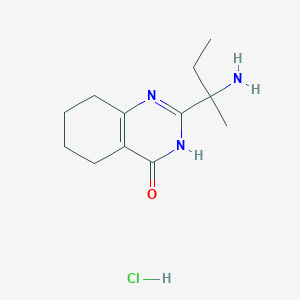

![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)

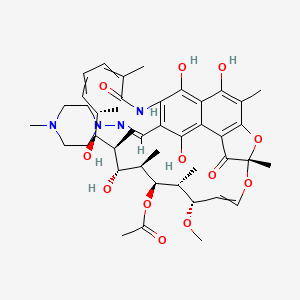

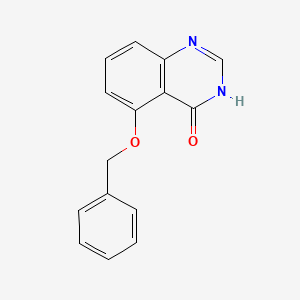

![2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384480.png)

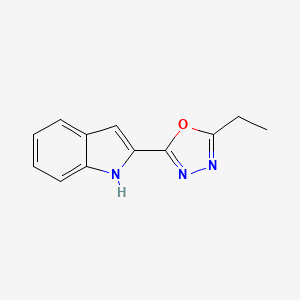

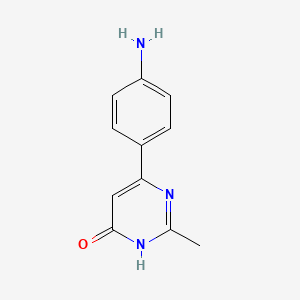

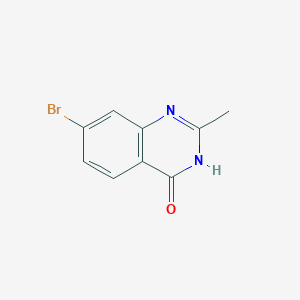

![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)